ethyl 5-(4-fluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-[(4-fluorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate is a chemical compound . The exact purpose or use of this compound is not specified in the sources found .
Synthesis Analysis
The synthesis process of this compound is not detailed in the sources found .Molecular Structure Analysis
The molecular formula of this compound is C23H15F4N3O5S . It has an average mass of 521.441 Da and a monoisotopic mass of 521.066833 Da .Chemical Reactions Analysis
The chemical reactions involving this compound are not detailed in the sources found .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the sources found .Scientific Research Applications
Synthesis of Novel Compounds
Research has led to the synthesis of various novel compounds starting from ethyl-5-amino derivatives. For instance, the development of trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones has shown potential applications due to their unique chemical properties. These compounds exhibit significant fluorescent properties and potential as monocotyledonous Echinochloa crus-galli L. Beauv inhibitors, showcasing their applicability in both bioimaging and agricultural settings (Wu et al., 2006).
Antimicrobial Activities
The synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide and their subsequent evaluation for antimicrobial activities highlight the potential of ethyl-5-amino derivatives in developing new antimicrobial agents. These compounds showed varying degrees of activity, indicating their relevance in the search for novel antimicrobial substances (Bayrak et al., 2009).
Anti-tumor Agents
Another study focused on the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents. These compounds have shown significant effects in mouse tumor model cancer cell lines, suggesting their potential use in cancer therapy (Nassar et al., 2015).
Antibacterial and Antifungal Activities
The development of quinoline associated 1,3,4-thiadiazolo pyrimidin derivatives has shown antibacterial ability towards different microorganisms. This underscores the versatility of ethyl-5-amino derivatives in synthesizing compounds with potential antibacterial applications (Valluri et al., 2017).
Cytotoxicity Studies
Research into the synthesis and characterization of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives has explored their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These findings are crucial for developing new chemotherapeutic agents (Hassan et al., 2014).
Discovery of Apoptosis-Inducing Agents
A study on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has led to the discovery of new apoptosis-inducing agents for breast cancer. This highlights the potential for designing novel anticancer therapeutics based on such ethyl-5-amino derivatives (Gad et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 5-[(4-fluorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O4S/c1-2-30-22(29)18-16-12-31-20(24-19(27)13-8-10-14(23)11-9-13)17(16)21(28)26(25-18)15-6-4-3-5-7-15/h3-12H,2H2,1H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAUCOHQYHISIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.